Welcome to the BenchChem Online Store!
molecular formula WC<br>CW B082369 Tungsten monocarbide CAS No. 11130-73-7

Tungsten monocarbide

Cat. No. B082369
M. Wt: 195.9 g/mol
InChI Key: UONOETXJSWQNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05321161

Procedure details

Hydrogen (10 ml/min) was passed through a saturator filled with propionitrile at 24° C., and the mixture was passed over the tungsten carbide catalyst at 150°-300° C. The catalyst that was prepared in Example 1 had been pretreated at 550° C. with hydrogen for fifteen hours. A mixture of propylamine, dipropylamine and tripropylamine was formed in the reactor, according to GC analysis. At temperatures above 250° C. formation of propane was also observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[C:3](#N)[CH2:4][CH3:5].C(N)CC.[CH2:11]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:12][CH3:13]>[C-]#[W]>[CH2:11]([N:14]([CH2:3][CH2:4][CH3:5])[CH2:15][CH2:16][CH3:17])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#[W]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst that was prepared in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.